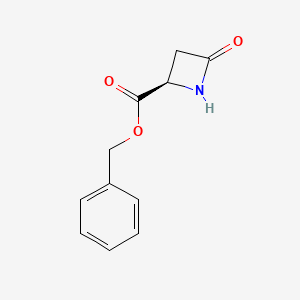

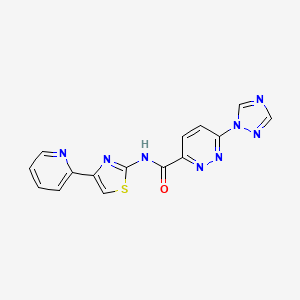

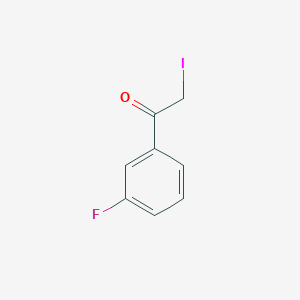

benzyl (2R)-4-oxoazetidine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (2R)-4-oxoazetidine-2-carboxylate, also known as BOC-AZ, is a synthetic compound belonging to the family of azetidine carboxylates. It is a white, crystalline solid with a melting point of 95-96°C. BOC-AZ is used in various scientific research applications, including synthesis of peptide and protein molecules, and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Synthetic Applications

Benzyl (2R)-4-oxoazetidine-2-carboxylate serves as a crucial intermediate in the synthesis of a wide variety of compounds. Its dual reactivity, stemming from its functionality as both a protected α-amino aldehyde and a masked β-amino acid, has been exploited in various synthetic applications. This compound is instrumental in the stereocontrolled synthesis of α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, demonstrating its versatility in creating substances of biological interest through diastereoselective processes (Alcaide & Almendros, 2002).

Enzyme Inhibition

N-substituted derivatives of this compound have been synthesized and evaluated as inhibitors of proteases such as porcine pancreatic elastase (PPE) and papain. These compounds, obtained by alkylation or acylation, have been shown to effectively inhibit these enzymes, with some derivatives displaying significant inhibitory activity. This highlights the potential of this compound derivatives in the development of therapeutic agents targeting specific proteases (Achilles et al., 2000).

Antimicrobial Activity

The synthesis and biological evaluation of N-substituted-3-chloro-2-azetidinones, derived from 2-aminobenzothiazole and various aromatic aldehydes, have shown these compounds to exhibit good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Although these compounds showed limited antifungal activity, their antibacterial properties underscore the potential medicinal applications of this compound derivatives in combating microbial infections (Chavan & Pai, 2007).

Biotransformations and Synthetic Applications

Efficient and enantioselective biotransformations of racemic 1-benzylazetidine-2-carbonitriles and their amide substrates have been achieved using the Rhodococcus erythropolis AJ270 whole cell catalyst. This process provides a method for obtaining chiral azetidine-2-carboxylic acids and their amide derivatives with high enantiomeric excess, demonstrating the utility of this compound and its derivatives in the synthesis of enantioenriched compounds (Leng et al., 2009).

Eigenschaften

IUPAC Name |

benzyl (2R)-4-oxoazetidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-9(12-10)11(14)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLLBHSIXLWVFU-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC1=O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)

![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)

![N-{4-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B2862513.png)

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2862525.png)